PA-66 Nanocomposite Thermal Stability: OAPS Delivers a 50 °C Advantage Over Octaphenyl POSS
In polyamide-66 (PA-66) nanocomposite fibers prepared by melt mixing, octa(aminophenyl)-T8-silsesquioxane (OAPS) provided significantly higher thermal stability than octaphenyl POSS (OPS) [REFS‑1]. PA-66-OAPS remained thermally stable up to 400 °C, whereas PA-66-OPS was stable only to 350 °C under identical loading and processing conditions (1–3 wt% POSS) [REFS‑1].
| Evidence Dimension | Thermal stability (onset of decomposition by TGA) |
|---|---|
| Target Compound Data | PA-66-OAPS: thermally stable to 400 °C (low-MW species burn-off <200 °C) |
| Comparator Or Baseline | PA-66-OPS: thermally stable to 350 °C (low-MW species burn-off <240 °C) |
| Quantified Difference | +50 °C higher decomposition resistance for OAPS-filled fibers |
| Conditions | Melt-mixed PA-66 nanocomposite fibers, 1–3 wt% POSS loading, characterized by TGA and DSC |
Why This Matters
For procurement in high-temperature polymer fiber applications, the 50 °C stability advantage of OAPS over OPS directly translates to a wider thermal processing window and higher end-use temperature tolerance.
- [1] Koech, J. K.; Omollo, E.; Nzioka, F.; Mwasiagi, J. I. Thermal Analysis of Polyamide-66/POSS Nanocomposite Fiber. International Journal of Engineering and Technology 2017, 9 (2), 1144–1152. Available via CORE: https://core.ac.uk/works/63142546/. View Source
